molecular formula C19H20ClN3O2 B2735027 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941988-73-4

1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2735027
CAS RN: 941988-73-4
M. Wt: 357.84
InChI Key: GTSNDYSNRWMAGP-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for the treatment of various diseases, particularly cancer.

Scientific Research Applications

Biosensors for Urea Detection

Urea biosensors have been developed for detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. These biosensors use enzyme urease as a bioreceptor element, with advancements incorporating nanoparticles and conducting polymers to improve sensitivity and stability. The detection of urea is crucial for diagnosing and managing diseases related to nitrogen metabolism, such as renal failure and hepatic failure, and in industries like agriculture and food preservation where urea levels need to be monitored (Botewad et al., 2021).

Drug Design and Pharmacology

Urea derivatives play a significant role in drug design due to their unique hydrogen-binding capabilities, making them vital for interacting with biological targets. Research has shown urea derivatives' potential in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules, indicating their importance in medicinal chemistry (Jagtap et al., 2017).

Environmental and Health Impact

Studies on urea-based compounds, such as fertilizers and herbicides, have highlighted their environmental persistence and potential health risks. For instance, ureaform as a slow-release fertilizer offers advantages for improved fertility management and reduced pollution. However, the widespread use of urea-based herbicides has raised concerns regarding their effects on non-target organisms and the development of resistance (Alexander & Helm, 1990).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-15(20)7-5-8-16(13)21-19(24)22-17-12-23(10-11-25-2)18-9-4-3-6-14(17)18/h3-9,12H,10-11H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSNDYSNRWMAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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